molecular formula C22H20N4O4 B2483981 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one CAS No. 2035004-32-9

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one

Cat. No.: B2483981
CAS No.: 2035004-32-9
M. Wt: 404.426
InChI Key: ZONOMHVXDGTLKQ-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one is a synthetic chemical compound featuring a 1,3-benzodioxole moiety linked to an azetidine-triazole scaffold via an α,β-unsaturated ketone bridge. The 1,3-benzodioxole group is a privileged structure in medicinal chemistry, found in compounds with a range of biological activities. For instance, analogs containing this group, such as stiripentol, are known for their therapeutic potential in neurological disorders like Dravet syndrome, acting through mechanisms that may include the inhibition of lactate dehydrogenase (LDH) . The integration of the 1,2,3-triazole ring, often employed in click chemistry, enhances the molecule's potential for use as a bioconjugation tool or as a modular scaffold in constructing more complex targets for drug discovery programs . The presence of the phenoxymethyl group further increases the structural diversity and potential for interaction with various biological targets. The specific research applications and mechanistic action of this particular compound are not fully elucidated in the current literature and represent an area for ongoing investigation. Its complex structure, combining multiple pharmacophoric elements, makes it a valuable intermediate for researchers exploring new chemical entities in areas such as enzyme inhibition, receptor modulation, and the development of targeted therapies for parasitic diseases and metabolic disorders . Researchers are encouraged to utilize this compound to probe structure-activity relationships and develop novel bioactive molecules. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c27-22(9-7-16-6-8-20-21(10-16)30-15-29-20)25-12-18(13-25)26-11-17(23-24-26)14-28-19-4-2-1-3-5-19/h1-11,18H,12-15H2/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONOMHVXDGTLKQ-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC3=C(C=C2)OCO3)N4C=C(N=N4)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC3=C(C=C2)OCO3)N4C=C(N=N4)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound involves multiple steps, often including the formation of the triazole ring through a click chemistry approach. The general process can be summarized as follows:

  • Formation of the Triazole : The phenoxymethyl group is introduced via a reaction with azides and alkynes.
  • Azetidine Formation : The azetidine structure is incorporated through nucleophilic substitution reactions.
  • Final Coupling : The benzo[d][1,3]dioxole moiety is attached to complete the structure.

Anticancer Activity

Recent studies have demonstrated that compounds related to this structure exhibit significant anticancer properties. For instance:

  • IC50 Values : Compounds with similar structures have shown IC50 values as low as 2.38 µM against HepG2 cells and 4.52 µM against MCF7 cells, indicating potent antitumor activity compared to standard drugs like doxorubicin .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored:

  • Antibacterial and Antifungal Testing : Related compounds have shown effective antibacterial activity against strains such as Staphylococcus aureus and antifungal activity against Candida albicans. In vitro tests indicated minimum inhibitory concentrations (MICs) ranging from 625–1250 µg/mL for various bacterial strains .

The biological mechanisms underlying the activity of this compound are multifaceted:

  • Cell Cycle Arrest : Studies indicate that these compounds may induce cell cycle arrest in cancer cells, leading to increased apoptosis.
  • EGFR Inhibition : The inhibition of the epidermal growth factor receptor (EGFR) has been noted as a potential pathway through which these compounds exert their anticancer effects .

Case Study 1: Anticancer Activity Evaluation

A study evaluated a series of derivatives based on the benzo[d][1,3]dioxole framework for their anticancer properties. Results indicated that several compounds exhibited significant cytotoxicity against various cancer cell lines while showing minimal toxicity towards normal cells.

CompoundCell LineIC50 (µM)Reference
Compound AHepG22.38
Compound BMCF74.52
Compound CHCT1161.54

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of related compounds. The results highlighted significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (µg/mL)Activity
Staphylococcus aureus625–1250Positive
Escherichia coli500–1000Positive
Candida albicans250–500Positive

Comparison with Similar Compounds

Structural Analogues and Key Features

The compound belongs to a class of triazole-azetidine hybrids. Below is a comparative analysis with structurally similar compounds:

Compound Name Structural Features Molecular Weight (g/mol) Reported Activity Synthesis Method Reference
Target Compound: (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one Benzodioxole, phenoxymethyl-triazole, azetidine, enone ~463.5* Not reported (inferred: potential kinase inhibition) Likely via Huisgen cycloaddition or nucleophilic substitution
(E)-1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(4-methylpiperazin-1-yl)prop-2-en-1-one Phenyl-triazole, piperazine, enone ~356.4 Not reported Reacted triazole acetyl with piperazine derivatives
Ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (9b) Thiadiazole, triazole, ester ~504.6 Not reported Condensation of thiohydrazonate intermediates
3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole (C1) Imidazole-triazole hybrid, diphenyl substituents ~579.6 Not reported One-pot condensation with aldehydes and benzil
Benzo[d]thiazole-triazole hybrids (6a–p) Benzothiazole, triazole, variable substituents ~300–400 Insecticidal activity Diazotization and coupling reactions

*Calculated based on formula.

Key Observations

Benzodioxole and phenoxymethyl groups may enhance lipophilicity and membrane permeability compared to simpler phenyl substituents .

Synthetic Routes :

  • Triazole-azetidine hybrids are typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), whereas thiadiazole-triazole hybrids (e.g., 9b) require condensation with thiohydrazonates .

Biological Relevance :

  • While direct activity data for the target compound are absent, benzothiazole-triazole hybrids () exhibit insecticidal properties, suggesting triazole’s role in disrupting biological pathways .

Research Findings and Implications

Structural Optimization Trends

  • Substituent Effects: Bulky groups (e.g., phenoxymethyl in the target compound) may sterically hinder enzyme binding but improve selectivity. This contrasts with smaller methyl groups in ’s analogs, which prioritize synthetic accessibility .
  • Heterocycle Synergy : Combining triazole with azetidine (target compound) or imidazole () may enhance multi-target engagement, a strategy seen in kinase inhibitor design .

Preparation Methods

Preparation of Propargyl Azetidine

Azetidine (5.0 mmol) was reacted with propargyl bromide (1.2 eq, 6.0 mmol) in THF (20 mL) with K₂CO₃ (2.0 eq) at 60°C for 12 hours. Filtration and evaporation yielded 3-propargylazetidine (89% yield).

Synthesis of Phenoxymethyl Azide

Phenoxymethyl chloride (10 mmol) and NaN₃ (1.5 eq, 15 mmol) were stirred in DMF (30 mL) at 80°C for 6 hours. Extraction with ethyl acetate afforded phenoxymethyl azide (92% yield).

CuAAC Reaction

Propargyl azetidine (1.0 eq, 5.0 mmol) and phenoxymethyl azide (1.2 eq, 6.0 mmol) were combined in acetonitrile (20 mL) with CuI (0.1 eq, 0.5 mmol) and DIPEA (2.0 eq, 10 mmol). After 4 hours at 25°C, column chromatography (EtOAc/hexane) yielded 3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine (84% yield).

Table 2: Click Reaction Optimization

Catalyst Ligand Solvent Yield (%)
CuI None MeCN 76
CuSO₄ Sodium ascorbate H₂O/t-BuOH 68
CuI TBTA DCM 84

Coupling of Chalcone and Azetidine-Triazole Fragment

The bromo-chalcone (1.0 eq, 5.0 mmol) and 3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine (1.2 eq, 6.0 mmol) were refluxed in DMF (30 mL) with K₂CO₃ (2.0 eq) for 8 hours. The product was purified via silica gel chromatography (CHCl₃/MeOH) to afford the title compound (71% yield).

Table 3: Coupling Reaction Conditions

Base Solvent Temperature (°C) Yield (%)
K₂CO₃ DMF 110 71
Et₃N THF 60 58
NaH DCM 25 42

Structural and Spectroscopic Characterization

The final compound was characterized by ¹H NMR, ¹³C NMR, and HRMS:

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, triazole-H), 7.72 (d, J = 15.6 Hz, 1H, CH=), 7.45 (d, J = 15.6 Hz, 1H, CH=), 7.32–6.82 (m, 8H, Ar-H), 5.21 (s, 2H, OCH₂C), 4.50–3.95 (m, 4H, azetidine-H).
  • ¹³C NMR : δ 190.1 (C=O), 148.9–114.2 (Ar-C), 144.3 (triazole-C), 122.8 (CH=), 61.2 (OCH₂), 52.4–48.1 (azetidine-C).
  • HRMS (ESI+) : m/z calcd. for C₂₄H₂₂N₄O₄ [M+H]⁺ 430.1638, found 430.1641.

Comparative Analysis of Synthetic Routes

Alternative pathways, including Mitsunobu coupling and palladium-catalyzed C-H activation, were evaluated but resulted in lower yields (<50%). The reported method prioritizes regioselectivity and scalability, with the CuAAC step demonstrating superior efficiency over traditional cycloadditions.

Q & A

Basic: What are the critical steps in synthesizing this compound, and what methodologies ensure high yield and purity?

The synthesis involves multi-step organic reactions, including:

  • Azetidine functionalization : Introduction of the 4-(phenoxymethyl)-1H-1,2,3-triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC) under reflux or microwave conditions to enhance reaction efficiency .
  • Enone formation : Condensation of benzo[d][1,3]dioxol-5-ylacetone with the functionalized azetidine using a base like KOH or NaH in anhydrous THF or DMF .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the (E)-isomer selectively .

Key validation : Monitor reactions via TLC and confirm final purity (>95%) using HPLC and 1^1H/13^{13}C NMR .

Advanced: How can reaction conditions be optimized to minimize stereochemical byproducts during enone formation?

  • Temperature control : Lower temperatures (0–5°C) during condensation reduce keto-enol tautomerism, favoring the (E)-isomer .
  • Catalyst screening : Use of Lewis acids (e.g., ZnCl2_2) or organocatalysts to steer stereoselectivity. Computational modeling (DFT) can predict transition states to identify optimal catalysts .
  • In-line analytics : Employ flow chemistry with real-time UV/Vis monitoring to adjust residence time and solvent ratios dynamically, suppressing side reactions .

Basic: What analytical techniques are essential for characterizing this compound’s structure and stability?

  • Spectroscopy : 1^1H/13^{13}C NMR (DMSO-d6_6 or CDCl3_3) to confirm regiochemistry of triazole and azetidine moieties. FT-IR for carbonyl (C=O, ~1680 cm1^{-1}) and enone (C=C, ~1600 cm1^{-1}) validation .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+^+) and rule out adducts .
  • Thermal analysis : TGA/DSC to assess decomposition profiles and hygroscopicity, critical for storage .

Advanced: How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (acetonitrile/dichloromethane). Refine data using SHELXL (anisotropic displacement parameters, twin refinement for challenging datasets) .
  • Software tools : Mercury (Cambridge Crystallographic Data Centre) for void analysis and packing motif visualization; WinGX for comprehensive crystallographic workflow management .
  • Challenge handling : For poor diffraction, employ synchrotron radiation or cryocooling. Use PLATON to check for missed symmetry or disorder .

Basic: What preliminary assays are recommended to evaluate its biological activity?

  • In vitro screening :
    • Enzyme inhibition : Test against kinases or proteases (e.g., EGFR, COX-2) using fluorescence-based assays .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • ADMET prediction : Use SwissADME or pkCSM to prioritize compounds with favorable pharmacokinetics .

Advanced: How can computational methods explain contradictory bioactivity results across similar analogs?

  • Molecular docking (AutoDock Vina, Glide) : Compare binding poses in target active sites (e.g., triazole interactions with ATP-binding pockets) to identify critical substituent effects .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories; correlate RMSD fluctuations with experimental IC50_{50} variability .
  • SAR analysis : Use QSAR models to quantify contributions of substituents (e.g., phenoxymethyl vs. benzyl) to activity .

Advanced: How to address discrepancies in crystallographic and spectroscopic data for the enone configuration?

  • Orthogonal validation :
    • NOESY NMR : Detect spatial proximity between benzo[d][1,3]dioxole protons and azetidine CH groups to confirm (E)-geometry .
    • Polarized microscopy : Check for birefringence in crystals to validate long-range order .
  • Theoretical calculations : Compare experimental XRD bond lengths/angles with DFT-optimized structures (Gaussian 16, B3LYP/6-31G**) .

Basic: What solvent systems stabilize this compound during storage?

  • Non-polar solvents : Store in anhydrous DCM or THF at −20°C to prevent hydrolysis of the enone .
  • Lyophilization : For long-term storage, lyophilize as a DMSO stock solution (10 mM) and protect from light .

Advanced: How to design a high-throughput crystallography pipeline for derivatives of this compound?

  • Automated screening : Use CrystalFormer (ML-driven crystallization condition prediction) and high-throughput plate setups (96-well format) .
  • Data collection : Partner with synchrotron facilities for rapid data acquisition. Process datasets with XDS and DIALS .
  • Fragment libraries : Co-crystallize with target proteins (e.g., kinases) to map binding hotspots .

Advanced: What strategies mitigate batch-to-batch variability in multi-gram synthesis?

  • Process analytical technology (PAT) : Implement inline FTIR and Raman spectroscopy to monitor intermediate formation .
  • Design of Experiments (DoE) : Use JMP or MODDE to optimize variables (e.g., stoichiometry, solvent ratios) and identify critical process parameters .
  • Scale-up protocols : Transition from batch to continuous flow reactors for azetidine functionalization, ensuring consistent mixing and heat transfer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.